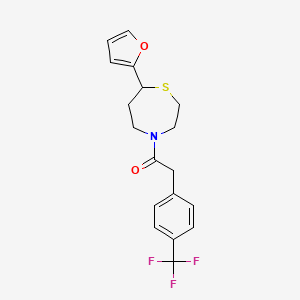

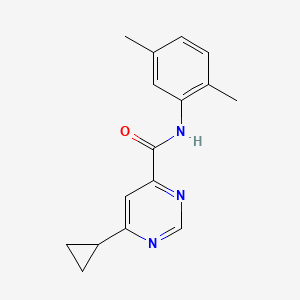

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a chemical compound that has generated significant interest in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs with improved efficacy and safety profiles.

Aplicaciones Científicas De Investigación

Inhibitory Properties and Chemical Synthesis

A series of furan derivatised benzothiazepine analogues, similar in structure to the compound of interest, were synthesized and evaluated for their inhibitory properties. These compounds exhibited promising VRV-PL-8a and H+/K+ ATPase inhibitor properties, which are important for the treatment of inflammatory disorders and could mitigate the ulcer-inducing side effects shown by other NSAIDs. Docking studies were conducted to understand the potential binding sites and modes of interaction of these molecules with target proteins (Lokeshwari et al., 2017).

Photoinduced Direct Oxidative Annulation

The compound was used in a study focusing on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This process allowed access to highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. These compounds have potential applications in various fields, including pharmaceuticals, due to their complex structures and functional groups (Zhang et al., 2017).

Aza-Piancatelli Rearrangement/Michael Reaction

In the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, a compound similar to the one was involved in the aza-Piancatelli rearrangement/Michael reaction. This process demonstrated good yields, high selectivity, low catalyst loading, and faster reaction times, highlighting its efficiency and potential utility in synthesizing complex heterocyclic compounds (Reddy et al., 2012).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The compound was relevant in the context of the catalytic reduction of biomass-derived furanic compounds with hydrogen. This research contributes to understanding the conversion of biomass into valuable chemicals and fuels, demonstrating the compound's potential role in sustainable and renewable energy solutions (Nakagawa et al., 2013).

DNA Topoisomerases I and II Inhibitory Activities

A similar compound was isolated from the rhizome of Gastrodia elata and showed potent inhibitory activity against DNA topoisomerases I and II. These enzymes are crucial in DNA replication and transcription, making the compound a potential candidate for cancer therapy or other medical applications where DNA manipulation is involved (Lee et al., 2007).

Propiedades

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)12-17(23)22-8-7-16(25-11-9-22)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCHORZSRZXCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)